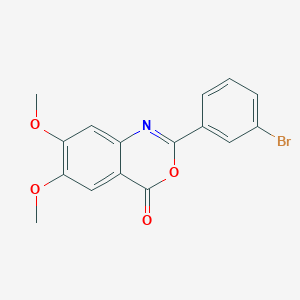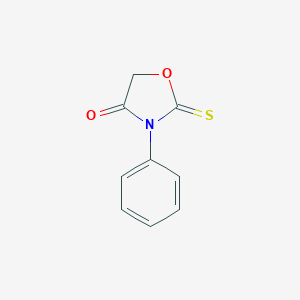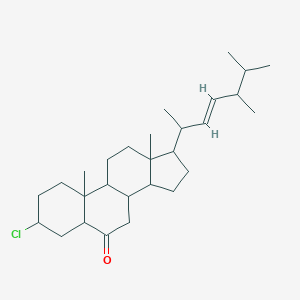![molecular formula C23H19NO B303322 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one, also known as DPC or DPC 423, is a synthetic compound that belongs to the class of cycloheptapyrrole derivatives. DPC has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system.
作用机制
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one acts as a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. This activation leads to a variety of downstream effects, including the modulation of calcium signaling, the regulation of ion channels, and the activation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a variety of biochemical and physiological effects. For example, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
One advantage of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have a relatively low toxicity profile, making it a potentially useful tool for studying the sigma-1 receptor in vivo. However, one limitation of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is its relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research on 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one. One area of interest is the potential use of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one as a therapeutic agent for the treatment of various neurological disorders, such as depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one and its downstream effects on cellular signaling pathways. Finally, the development of more potent and selective sigma-1 receptor agonists may provide new tools for studying the role of the sigma-1 receptor in various physiological processes.
合成方法
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrrole with benzaldehyde, followed by a series of reactions that lead to the formation of the cycloheptapyrrole ring. The final step involves the addition of a phenyl group to the cycloheptapyrrole ring to form 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one.
科学研究应用
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system. Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a high affinity for the sigma-1 receptor, which is involved in regulating a variety of physiological processes, including pain perception, mood, and cognition.
属性
产品名称 |
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one |
|---|---|
分子式 |
C23H19NO |
分子量 |
325.4 g/mol |
IUPAC 名称 |
1,3-dimethyl-5,7-diphenyl-2H-cyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C23H19NO/c1-15-19-13-21(17-9-5-3-6-10-17)23(25)22(14-20(19)16(2)24-15)18-11-7-4-8-12-18/h3-14,24H,1-2H3 |
InChI 键 |
LCMWJALRSSAJJI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)

![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)